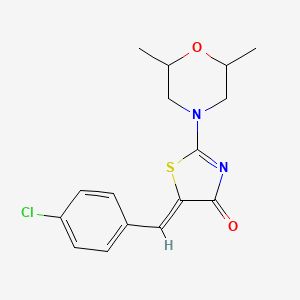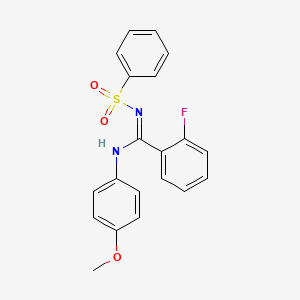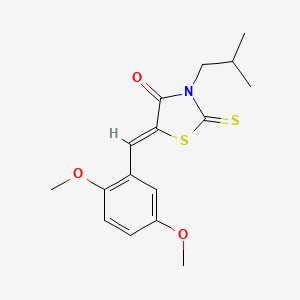
5-(4-chlorobenzylidene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorobenzylidene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as CBM-THZ, and it has been synthesized using various methods that will be discussed in The purpose of this paper is to provide an overview of CBM-THZ, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of CBM-THZ involves the inhibition of various signaling pathways and enzymes, including the PI3K/Akt/mTOR pathway and protein kinase CK2. CBM-THZ has been shown to bind to the ATP-binding site of these enzymes, leading to their inhibition and downstream effects on cellular processes.
Biochemical and Physiological Effects:
CBM-THZ has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation. CBM-THZ has also been shown to have anti-inflammatory properties, specifically inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CBM-THZ has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CBM-THZ has limitations, including its potential toxicity and limited information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
For CBM-THZ include its optimization for clinical use, combination therapy, and further research on its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of CBM-THZ has been achieved using various methods, including the reaction of 2-aminothiazole with 4-chlorobenzaldehyde in the presence of morpholine and catalytic amounts of acetic acid. Another method involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde in the presence of morpholine and catalytic amounts of acetic acid, followed by the addition of dimethyl sulfate. These methods have been optimized to achieve high yields of CBM-THZ with high purity.
Applications De Recherche Scientifique
CBM-THZ has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, CBM-THZ has been shown to have anti-cancer properties, specifically targeting the PI3K/Akt/mTOR signaling pathway. This pathway is known to be overactivated in various types of cancers, leading to uncontrolled cell proliferation and survival. CBM-THZ has been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
In biochemistry, CBM-THZ has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 activity by CBM-THZ has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-8-19(9-11(2)21-10)16-18-15(20)14(22-16)7-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHCHYOIEUKLGN-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5307269.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5307270.png)


![2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5307304.png)
![2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5307308.png)
![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5307318.png)
![N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307325.png)
![1-[(2-methyl-1H-imidazol-1-yl)acetyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5307333.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307354.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5307357.png)
![4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5307364.png)
![2-[(3'R*,4'R*)-3',4-dihydroxy-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5307367.png)